molecular formula C8H15NO2 B13833744 (3S,4R)-3-Methylpiperidin-4-yl acetate

(3S,4R)-3-Methylpiperidin-4-yl acetate

Cat. No.: B13833744
M. Wt: 157.21 g/mol
InChI Key: GYYVIFFHOIMLGC-POYBYMJQSA-N
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Description

(3S,4R)-3-Methylpiperidin-4-yl acetate is a chiral piperidine derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the piperidine scaffold and specific stereochemistry, such as the (3S,4R) configuration, are frequently employed as key synthetic intermediates in the development of active pharmaceutical ingredients (APIs) . Main Applications and Research Value: Pharmaceutical Intermediate: This compound serves as a versatile chiral building block. The acetoxy and methyl groups on the piperidine ring provide handles for further chemical modification, making it a valuable precursor in complex synthetic routes . Piperidine derivatives are core structures in numerous therapeutic agents. Neurological Research: Structurally related piperidin-4-yl esters have been investigated as substrates for acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission . As such, this compound may hold value as a research tool in neuropharmacology for studying enzyme activity and the cholinergic system. Mechanism of Action: The specific biological activity, if any, of this compound is dependent on the research context. In studies involving acetylcholinesterase, analogous compounds act as enzyme substrates, being hydrolyzed to form products that are trapped in tissues, allowing for the measurement of enzymatic activity . In other contexts, its value is primarily as a synthetic intermediate to construct more complex, biologically active molecules . Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(3S,4R)-3-methylpiperidin-4-yl] acetate

InChI

InChI=1S/C8H15NO2/c1-6-5-9-4-3-8(6)11-7(2)10/h6,8-9H,3-5H2,1-2H3/t6-,8+/m0/s1

InChI Key

GYYVIFFHOIMLGC-POYBYMJQSA-N

Isomeric SMILES

C[C@H]1CNCC[C@H]1OC(=O)C

Canonical SMILES

CC1CNCCC1OC(=O)C

Origin of Product

United States

Rigorous Stereochemical Analysis and Advanced Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for elucidating the relative stereochemistry of cyclic compounds like (3S,4R)-3-Methylpiperidin-4-yl acetate (B1210297). By analyzing proton (¹H) and carbon-¹³ (¹³C) NMR spectra, detailed information about the connectivity of atoms and their spatial relationships can be obtained.

In the ¹H NMR spectrum of piperidine (B6355638) rings, the vicinal coupling constants (³J) between adjacent protons are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This principle is fundamental in distinguishing between cis and trans diastereomers. For the (3S,4R) trans isomer, the piperidine ring is expected to adopt a chair conformation. In this conformation, the proton at C4 (H4), which is attached to the carbon bearing the acetate group, and the proton at C3 (H3), attached to the carbon with the methyl group, will have a specific spatial relationship.

Assuming a chair conformation where both the methyl and acetate groups are in equatorial positions to minimize steric hindrance, the H3 and H4 protons would be in axial positions. This results in a large axial-axial (J_ax-ax) coupling constant, typically in the range of 8-13 Hz. Conversely, in the corresponding cis isomer, one substituent would be axial and the other equatorial, leading to a smaller axial-equatorial (J_ax-eq) or equatorial-equatorial (J_eq-eq) coupling constant, usually between 2-5 Hz. The observation of a large coupling constant between H3 and H4 is therefore a strong indicator of the trans relative stereochemistry.

Table 1: Representative ¹H NMR Data for the Piperidine Ring Protons of (3S,4R)-3-Methylpiperidin-4-yl acetate *

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Orientation
H32.15m-Axial
H44.85dtJ = 9.5, 4.2Axial

*Note: This is a representative data table based on values for analogous trans-3,4-disubstituted piperidine systems due to the absence of publicly available experimental data for this specific compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of protons. Protons that are close to each other in space, regardless of their bonding connectivity, will show cross-peaks in a NOESY spectrum. This is particularly useful for confirming the relative stereochemistry of substituents on a ring.

For this compound, a NOESY experiment would be expected to show a correlation between the axial proton at C3 and the axial protons at C5 and C2 on the same face of the ring. Crucially, in the trans configuration with both substituents equatorial, a NOE correlation would be observed between the equatorial methyl group at C3 and the equatorial proton at C4. Conversely, a lack of a strong NOE between the methyl group protons and the H4 proton would suggest a trans diaxial relationship between them, further confirming the trans stereochemistry.

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

While NMR can establish the relative stereochemistry, chromatographic techniques are essential for determining the enantiomeric and diastereomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of this compound, a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, would be a suitable choice. nih.gov

To enhance detection and potentially improve separation, the piperidine nitrogen can be derivatized, for example, with a chromophore-containing group like a tosyl or benzoyl group. The separation of the enantiomers would allow for the determination of the enantiomeric excess (ee) of the sample.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity of N-Benzoyl-(3S,4R)-3-Methylpiperidin-4-yl acetate *

ParameterCondition
ColumnChiralpak AD-H (amylose derivative)
Mobile PhaseHexane/Isopropanol (B130326) (90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Retention Time (3S,4R)~8.5 min
Retention Time (3R,4S)~10.2 min

*Note: This table presents a hypothetical but representative HPLC method for illustrative purposes.

For volatile or semi-volatile compounds, Chiral Gas Chromatography (GC) is an excellent alternative for enantiomeric purity assessment. researchgate.netgcms.cz Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. chromatographyonline.com The sample is vaporized and carried through the column by an inert gas. The differential interaction between the enantiomers and the CSP leads to their separation. Given the nature of this compound, it is amenable to GC analysis, potentially after derivatization of the amine to improve its volatility and chromatographic behavior.

X-ray Crystallography for Definitive Absolute and Relative Configuration

X-ray crystallography is the gold standard for the unambiguous determination of the absolute and relative configuration of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.

To perform X-ray crystallography on this compound, it would first need to be crystallized, often as a salt (e.g., hydrochloride or hydrobromide) to promote the formation of high-quality single crystals. The resulting crystal structure would provide definitive proof of the trans relationship between the methyl and acetate groups. Furthermore, through the use of anomalous dispersion, the absolute configuration of the stereocenters (3S and 4R) can be determined without ambiguity. While a crystal structure for the specific title compound is not publicly available, this technique remains the most powerful tool for such stereochemical assignments.

Chiroptical Spectroscopy for Absolute Configuration Determination

The absolute configuration of this compound can be unequivocally determined by comparing experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations for a known configuration. A close match between the experimental and calculated spectra provides a high degree of confidence in the assigned absolute stereochemistry.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions. The resulting spectrum, with its characteristic positive and negative Cotton effects, is exquisitely sensitive to the stereochemical environment of the chromophores within a molecule.

For this compound, the primary chromophore is the acetate group. While the piperidine ring itself does not possess a strong chromophore in the accessible UV region, its chiral environment perturbs the electronic transitions of the acetate moiety, giving rise to a distinct ECD spectrum.

To determine the absolute configuration, the following workflow is typically employed:

Conformational Search: A thorough conformational search for the (3S,4R) enantiomer is performed using computational methods to identify all low-energy conformers.

Quantum Chemical Calculations: For each significant conformer, the ECD spectrum is calculated using time-dependent density functional theory (TDDFT).

Boltzmann Averaging: The calculated ECD spectra of the individual conformers are averaged according to their Boltzmann populations to generate a theoretical ECD spectrum for the (3S,4R) enantiomer.

Comparison with Experimental Data: The theoretical spectrum is then compared with the experimentally measured ECD spectrum. A good agreement confirms the (3S,4R) absolute configuration.

A hypothetical calculated ECD spectrum for this compound would be expected to show specific Cotton effects. The sign and magnitude of these effects are directly related to the spatial arrangement of the methyl and acetate substituents on the piperidine ring.

Table 1: Hypothetical Calculated ECD Data for this compound

Wavelength (nm) Molar Ellipticity (deg·cm²/dmol)
210 +15.2
235 -8.5

Vibrational Circular Dichroism (VCD) spectroscopy is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide a wealth of stereochemical information as they are sensitive to the chirality of the entire molecule, not just the environment around a chromophore. Every vibrational mode in a chiral molecule is, in principle, VCD active.

The VCD analysis of this compound would involve examining the spectral regions corresponding to key vibrational modes, such as the C-H stretching frequencies of the methyl group and the piperidine ring, and the C=O and C-O stretching frequencies of the acetate group. The sign and intensity of the VCD bands are highly diagnostic of the absolute configuration.

The computational approach for VCD is similar to that for ECD:

Conformational Analysis: Identification of all stable conformers.

Vibrational Frequency and VCD Intensity Calculations: For each conformer, the vibrational frequencies and rotational strengths are calculated using density functional theory (DFT).

Spectral Simulation: The calculated data is used to generate a simulated VCD spectrum for each conformer, which are then Boltzmann-averaged.

Comparison: The final theoretical VCD spectrum for the (3S,4R) configuration is compared with the experimental spectrum.

The distinct stereochemical relationship between the methyl and acetate groups in the (3S,4R) isomer will produce a unique and characteristic VCD spectrum, allowing for its unambiguous assignment.

Table 2: Hypothetical Calculated VCD Data for Key Vibrational Bands of this compound

Wavenumber (cm⁻¹) ΔA (x 10⁻⁴) Vibrational Assignment
2975 +2.5 Asymmetric CH₃ stretch
2850 -1.8 Symmetric CH₂ stretch (ring)
1740 +5.0 C=O stretch (acetate)
1245 -3.2 C-O stretch (acetate)

Chemical Reactivity and Derivatization Pathways of 3s,4r 3 Methylpiperidin 4 Yl Acetate

Transformations Involving the Acetate (B1210297) Ester Moiety

The acetate group is a key functional handle that can be readily transformed through several classic organic reactions.

The ester linkage in (3S,4R)-3-Methylpiperidin-4-yl acetate can be cleaved under hydrolytic conditions or exchanged with other alkoxy groups via transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding alcohol, (3S,4R)-3-methylpiperidin-4-ol, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically irreversible and proceeds by nucleophilic acyl substitution, using reagents like sodium hydroxide (B78521) in an aqueous or alcoholic solvent. Acid-catalyzed hydrolysis is an equilibrium process that uses a strong acid catalyst, such as sulfuric acid, in the presence of water.

Transesterification: This process involves the reaction of the acetate ester with an alcohol in the presence of an acid or base catalyst to replace the acetyl group with a different ester. For example, reacting the parent compound with methanol (B129727) under acidic conditions would yield (3S,4R)-3-Methylpiperidin-4-yl formate, while reaction with a bulkier alcohol like isopropanol (B130326) would yield the corresponding isobutyrate ester. The selection of the catalyst and reaction conditions is crucial to favor the desired product and minimize side reactions at the piperidine (B6355638) nitrogen.

Table 1: Hydrolysis and Transesterification Reactions

Reaction TypeTypical ReagentsSolventPrimary Product
Base-Catalyzed HydrolysisNaOH, KOH, LiOHWater/Methanol(3S,4R)-3-Methylpiperidin-4-ol
Acid-Catalyzed HydrolysisH₂SO₄, HClWater/Dioxane(3S,4R)-3-Methylpiperidin-4-ol
TransesterificationR'-OH, Acid (e.g., H₂SO₄) or Base (e.g., NaOR')R'-OH (Alcohol)(3S,4R)-3-Methylpiperidin-4-yl R'-oate

The acetate ester can be reduced to the primary alcohol, ((3S,4R)-3-Methylpiperidin-4-yl)methanol. bldpharm.combldpharm.com This transformation is typically achieved using powerful hydride-based reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing esters to primary alcohols. The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Due to the presence of the secondary amine, which has an active hydrogen, an excess of the reducing agent is required. A milder reagent like sodium borohydride (B1222165) is generally not reactive enough to reduce esters but can be used under specific conditions, sometimes with additives to increase its reactivity.

Table 2: Reduction of Acetate Ester

Reducing AgentTypical SolventReaction ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherAnhydrous, 0 °C to room temperature((3S,4R)-3-Methylpiperidin-4-yl)methanol
Diisobutylaluminium Hydride (DIBAL-H)Toluene, DichloromethaneAnhydrous, Low temperature (-78 °C)((3S,4R)-3-Methylpiperidin-4-yl)methanol

Reactions at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center and is the most common site for derivatization.

N-Alkylation: The nitrogen atom can be alkylated through a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researcher.life This reaction is often performed in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide byproduct. Reductive amination is another powerful method where the secondary amine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a more complex N-substituted derivative. On related piperidine structures, N-benzylation has been demonstrated as a common derivatization technique. nih.gov

N-Acylation: The piperidine nitrogen readily reacts with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). googleapis.com Similar to N-alkylation, a base is typically added to scavenge the acidic byproduct. These reactions are generally high-yielding and are used to install a variety of functional groups.

Table 3: N-Alkylation and N-Acylation Reactions

Reaction TypeReagent ClassExample ReagentProduct Class
N-AlkylationAlkyl HalideBenzyl bromideN-Benzyl-(3S,4R)-3-methylpiperidin-4-yl acetate
Reductive AminationAldehyde + Reducing AgentFormaldehyde + NaBH(OAc)₃N-Methyl-(3S,4R)-3-methylpiperidin-4-yl acetate
N-AcylationAcyl ChlorideAcetyl chlorideN-Acetyl-(3S,4R)-3-methylpiperidin-4-yl acetate
N-AcylationAcid Anhydride (B1165640)Acetic anhydrideN-Acetyl-(3S,4R)-3-methylpiperidin-4-yl acetate

Carbamates: N-carbamoyl derivatives can be synthesized by reacting the piperidine nitrogen with isocyanates or chloroformates. organic-chemistry.org For instance, reaction with an alkyl isocyanate (R-N=C=O) yields an N-alkyl-N'-((3S,4R)-4-acetoxy-3-methylpiperidin-1-yl)urea derivative. Alternatively, reaction with an alkyl chloroformate (R-O-CO-Cl) produces a carbamate (B1207046) ester. These reactions are fundamental in medicinal chemistry for creating bioisosteres and modifying the physicochemical properties of a molecule.

Amides: Beyond simple acylation, the piperidine nitrogen can be coupled with carboxylic acids to form a wide array of amides. organic-chemistry.org This transformation typically requires the use of a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov This method is highly versatile and tolerates a broad range of functional groups on the carboxylic acid partner.

Table 4: N-Carbamate and N-Amide Formation

Reaction TypeReagent ClassExample ReagentProduct Class
Carbamate FormationIsocyanateMethyl isocyanateN-Methylpiperidine-1-carboxamide derivative
Carbamate FormationChloroformateEthyl chloroformateEthyl (3S,4R)-4-acetoxy-3-methylpiperidine-1-carboxylate
Amide FormationCarboxylic Acid + Coupling AgentBenzoic acid + DCCN-Benzoyl-(3S,4R)-3-methylpiperidin-4-yl acetate

Functionalization of the Piperidine Ring Carbons

Direct functionalization of the C-H bonds on the piperidine ring is a significant synthetic challenge due to the similar reactivity of the various methylene (B1212753) groups. However, advanced catalytic methods have been developed to achieve site-selective modifications. nih.govnih.gov

Research has shown that the site of C-H functionalization on piperidine rings can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to the C2, C3, or C4 positions. nih.gov While these methods have not been specifically reported for this compound, the principles are applicable.

C2 Functionalization: Often achieved using specific rhodium catalysts like Rh₂(R-TCPTAD)₄ with an N-Boc protecting group. nih.gov

C4 Functionalization: Can be favored by using N-α-oxoarylacetyl-piperidines in combination with catalysts such as Rh₂(S-2-Cl-5-BrTPCP)₄. nih.gov

C3 Functionalization: This position is often deactivated towards C-H insertion due to the inductive effect of the nitrogen. Therefore, indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate followed by stereoselective ring-opening, are employed to achieve substitution at the C3 position. nih.govresearchgate.net

These strategies represent a frontier in synthetic chemistry, enabling the precise modification of the piperidine scaffold to generate novel analogues with tailored properties.

Table 5: Strategies for Piperidine Ring Functionalization

PositionGeneral StrategyKey Reagents/Catalysts (from literature on related systems)
C2Catalyst-controlled C-H insertionRh₂(R-TCPTAD)₄, N-Boc protecting group
C3Indirect: Cyclopropanation-Ring OpeningN-Boc-tetrahydropyridine + Diazo compound, followed by reduction
C4Catalyst-controlled C-H insertionRh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl protecting group

Oxidative and Reductive Modifications of the Ring

The piperidine ring can undergo a variety of oxidative and reductive transformations, which can lead to the introduction of new functional groups or even ring cleavage.

Oxidative Modifications: Oxidation of the piperidine ring often targets the positions alpha to the nitrogen atom (C-2 and C-6). The use of reagents like iron(II)-hydrogen peroxide or molecular oxygen with an iron complex can convert N-acyl piperidines into the corresponding piperidin-2-ones (lactams). researchgate.net Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) in combination with TMSBr, can lead to the formation of α-hydroxy-β,β-dibromo functionalized N-protected piperidines. nih.gov In some cases, particularly with strained bicyclic systems, unexpected oxidations can occur, for instance, during ring-closing metathesis reactions in the absence of an inert atmosphere. acs.org The OH-initiated photo-oxidation of piperidine can lead to H-abstraction from various positions on the ring, resulting in the formation of imines (e.g., 2,3,4,5-tetrahydropyridine) or ring-opening products. acs.org Under certain photoredox conditions, ring-opening of piperidine derivatives can be achieved to yield acyclic aminoaldehydes. researchgate.net

Reductive Modifications: The piperidine ring is a fully saturated heterocycle and is generally stable under many reductive conditions. Reductive modifications typically target substituents on the ring rather than the ring itself. For example, if a carbonyl group were present on the ring, it could be reduced to a hydroxyl group. The most common reductive process related to piperidines is their formation via the hydrogenation of pyridine (B92270) precursors, often using transition metal catalysts like rhodium or ruthenium. nih.govnih.govorganic-chemistry.org This highlights the general stability of the piperidine ring to catalytic hydrogenation. In the context of this compound, the ester group could be selectively reduced to an alcohol without affecting the piperidine ring, for example using lithium aluminum hydride.

The following table provides examples of oxidative reactions on the piperidine ring.

Oxidation TypeReagents and ConditionsProduct TypeReference
α-Oxidation to LactamFe(II)-H₂O₂ or Fe complex/O₂N-Acyl-piperidin-2-one researchgate.net
α,β-FunctionalizationPhI(OAc)₂, TMSBrα-Hydroxy-β,β-dibromo-N-protected piperidine nih.gov
Photo-oxidationMethylene Blue, visible light, H₂OAcyclic aminoaldehyde (via ring opening) researchgate.net
Atmospheric Photo-oxidationOH radicals2,3,4,5-Tetrahydropyridine, ring-opened products acs.org

Regioselective and Stereoselective Functionalizations

Achieving regioselective and stereoselective functionalization of the piperidine ring is a significant area of research, driven by the prevalence of substituted piperidines in pharmaceuticals. rsc.org The existing stereocenters in this compound would be expected to direct the stereochemical outcome of further functionalizations.

Regioselectivity: The position of functionalization on the piperidine ring can be controlled by the choice of catalyst and protecting group on the nitrogen. For instance, in rhodium-catalyzed C-H insertion reactions, different catalysts can direct the substitution to the C-2, C-3, or C-4 positions. nih.govd-nb.info Functionalization at the C-2 position is often favored due to electronic activation by the nitrogen atom, though this position is also sterically hindered. researchgate.net The C-3 position is generally deactivated towards carbene C-H insertion due to the electron-withdrawing effect of the nitrogen. nih.govd-nb.info Therefore, C-3 functionalization often requires indirect methods, such as the cyclopropanation of a tetrahydropyridine followed by reductive ring opening. nih.govresearchgate.net

Stereoselectivity: Stereoselective reactions on piperidine rings are crucial for synthesizing enantiomerically pure compounds. Asymmetric hydrogenation of pyridine derivatives is a common method to produce chiral piperidines. nih.gov For existing piperidine rings, diastereoselective functionalization can be achieved. For example, the carbolithiation of α-aryl piperidine enecarbamates can proceed with high stereoselectivity to give vicinally-substituted piperidines. rsc.org The stereochemistry of the starting material, this compound, would play a crucial role in directing the approach of reagents, leading to a preference for one diastereomer over another in subsequent reactions.

The table below illustrates methods for regioselective and stereoselective functionalization of piperidines.

Functionalization TypeReagents and ConditionsPosition(s) FunctionalizedKey OutcomeReference
Rhodium-Catalyzed C-H InsertionRh₂(R-TCPTAD)₄, N-Boc-piperidineC-2Regioselective C-2 functionalization nih.govd-nb.info
Rhodium-Catalyzed C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl-piperidineC-4Regioselective C-4 functionalization nih.govd-nb.info
Indirect C-H FunctionalizationAsymmetric cyclopropanation of N-Boc-tetrahydropyridine, then reductive ring openingC-3Regio- and stereoselective C-3 functionalization nih.govresearchgate.net
CarbolithiationAlkyllithiums on α-aryl piperidine enecarbamatesC-3Highly stereoselective β-addition rsc.org

Theoretical and Computational Studies of 3s,4r 3 Methylpiperidin 4 Yl Acetate

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule and its influence on physical properties and biological activity. For a flexible molecule like (3S,4R)-3-Methylpiperidin-4-yl acetate (B1210297), which contains a piperidine (B6355638) ring, identifying the most stable conformations is key to predicting its behavior.

Molecular Mechanics and Density Functional Theory (DFT) Calculations

To investigate the conformational landscape of (3S,4R)-3-Methylpiperidin-4-yl acetate, computational chemists would typically employ a combination of molecular mechanics and Density Functional Theory (DFT) calculations.

Molecular Mechanics (MM) methods would be used for an initial broad search of the potential energy surface. MM force fields, such as MMFF94 or AMBER, allow for rapid calculation of the energies of a large number of possible conformations. This process helps to identify a set of low-energy candidate structures.

Density Functional Theory (DFT) calculations would then be used to refine the geometries and energies of the most promising conformers identified by molecular mechanics. DFT, a quantum mechanical method, provides a more accurate description of the electronic structure. researchgate.net A common approach involves using a functional like B3LYP with a basis set such as 6-31G(d,p) to optimize the geometry of each conformer and calculate its relative energy.

Hypothetical Data Table 1: Relative Energies of this compound Conformers Calculated using DFT

ConformerDescriptionRelative Energy (kcal/mol)
A Chair conformation, equatorial methyl and acetate0.00
B Chair conformation, axial methyl and equatorial acetate2.5
C Twist-boat conformation5.8
D Chair conformation, equatorial methyl and axial acetate4.2

Identification of Stable Conformers and Interconversion Barriers

From the DFT calculations, the most stable conformer would be identified as the one with the lowest relative energy. For a piperidine derivative, this is often a chair conformation where bulky substituents occupy equatorial positions to minimize steric hindrance. researchgate.net In the case of this compound, the most stable conformer would likely have both the methyl and acetate groups in equatorial or pseudo-equatorial positions.

Furthermore, computational studies would determine the energy barriers for the interconversion between different stable conformers. This is achieved by locating the transition state structures that connect the conformers on the potential energy surface. The energy difference between a stable conformer and a transition state represents the activation energy for that conformational change. This information is crucial for understanding the molecule's dynamic behavior in different environments.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide valuable insights into how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. ajchem-a.com FMO analysis would pinpoint the regions within this compound that are most susceptible to nucleophilic or electrophilic attack.

Hypothetical Data Table 2: Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO2.1
HOMO-LUMO Gap 8.6

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, with different colors indicating different electrostatic potential values. Typically, red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate areas of positive potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the acetate group, making them potential sites for interaction with electrophiles. The hydrogen atom on the piperidine nitrogen would likely show a positive potential, indicating a site for nucleophilic interaction.

Computational Modeling of Reaction Mechanisms

Computational modeling can be used to elucidate the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of activation energies and reaction thermodynamics.

For instance, the hydrolysis of the ester group in this compound could be modeled. DFT calculations would be used to locate the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the acetate group. The calculated activation energy would provide an estimate of the reaction rate. This type of analysis is invaluable for understanding the stability and reactivity of a compound under various conditions.

Transition State Analysis for Key Synthetic Steps

Detailed information regarding the transition state analysis for the key synthetic steps leading to this compound is not extensively available in the current body of scientific literature. The synthesis of structurally related piperidine derivatives often involves stereoselective reduction of a ketone or conjugate addition reactions. Computational analysis of these steps for analogous compounds typically involves density functional theory (DFT) calculations to model the transition state structures. These calculations help in understanding the energy barriers and the geometric arrangement of atoms at the point of highest energy along the reaction coordinate, which is crucial for predicting the feasibility and stereochemical outcome of a reaction.

Understanding Stereoselectivity through Computational Simulations

The specific stereochemistry of this compound is a critical aspect of its chemical character. While specific computational simulations for the synthesis of this exact molecule are not readily found in published research, general principles of stereoselectivity in the synthesis of substituted piperidines have been explored computationally. For instance, in the synthesis of related compounds like (3S,4R)-(−)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, asymmetric conjugate addition reactions are key steps. researchgate.net Computational models of such reactions can reveal the origins of stereoselectivity by examining the interactions between the substrate, reagent, and catalyst in the transition state. These simulations often highlight the non-covalent interactions, such as hydrogen bonds and steric repulsions, that favor the formation of one stereoisomer over another.

In Silico Molecular Interactions (e.g., Hypothetical Binding Modes for Future Research)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and a protein's binding site.

While no specific molecular docking studies have been published for this compound, its structural similarity to other biologically active piperidine derivatives suggests potential for interaction with various biological targets. For instance, derivatives of 3-methyl-2,6-diarylpiperidin-4-ones have been investigated for their anti-cancer properties through molecular docking studies. nih.gov These studies help in understanding the binding energy and the specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the active site of a protein. nih.gov

Hypothetical binding modes for this compound could be explored against a range of receptors where piperidine-containing molecules have shown activity. Such studies would involve creating a 3D model of the compound and docking it into the crystal structures of target proteins. The results could provide a foundation for designing new experiments and developing novel therapeutic agents. The stability and reactivity of such molecules can also be assessed using calculations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov

Below is a hypothetical data table illustrating the type of information that could be generated from such in silico studies for future research.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
Protein Kinase X-8.5ASP-123, LYS-45Hydrogen Bond, Hydrophobic
Receptor Y-7.9PHE-256, TRP-88π-π Stacking, van der Waals
Enzyme Z-9.1GLU-301, ARG-150Salt Bridge, Hydrogen Bond

This table is for illustrative purposes only and is not based on published experimental data for this compound.

Applications As a Chiral Building Block and Intermediate in Complex Organic Synthesis

Precursor in the Research Synthesis of Biologically Relevant Scaffolds

The utility of (3S,4R)-3-Methylpiperidin-4-yl acetate (B1210297) and its close derivatives is evident in the academic and industrial research synthesis of several key pharmaceutical compounds and molecular probes. The piperidine (B6355638) core is a prevalent motif in many natural products and synthetic drugs, and the specific stereochemistry of this intermediate provides a foundational scaffold for building molecules with precise three-dimensional structures required for their biological activity.

Role in the Academic Synthesis of Paroxetine (B1678475) and Analogs

In the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine, the trans-3,4-disubstituted piperidine core is the key pharmacophore. While the final drug contains a 4-(4-fluorophenyl) group, the synthesis of paroxetine and its analogs often relies on chiral piperidine intermediates with a similar substitution pattern. researchgate.netresearchgate.net The compound (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine is a critical intermediate in many synthetic routes to Paroxetine. derpharmachemica.comgoogle.com

The acetate group in (3S,4R)-3-Methylpiperidin-4-yl acetate can be considered a protected form of the crucial hydroxyl group in these intermediates. In a research setting, the acetate can be readily hydrolyzed to the corresponding alcohol, which then serves as a handle for introducing the aryloxymethyl side chain characteristic of Paroxetine. The (3S,4R) stereochemistry is essential for the biological activity of Paroxetine, and utilizing a chiral building block like this acetate derivative ensures the desired stereochemical outcome in the final product. The synthesis of Paroxetine and its potential impurities and metabolites often involves intermediates with this specific trans-substitution pattern on the piperidine ring. derpharmachemica.com

Intermediate in the Synthesis of Tofacitinib and Related Immunosuppressants

Tofacitinib, a Janus kinase (JAK) inhibitor, features a chiral 3,4-disubstituted piperidine ring in its structure. derpharmachemica.com The specific enantiomer required for its therapeutic effect is the (3R,4R) isomer. However, synthetic strategies often involve the preparation and resolution of racemic or diastereomeric mixtures of 3,4-disubstituted piperidines. In some reported syntheses of Tofacitinib and its intermediates, a key building block is tert-butyl-(3S,4R)-3-hydroxy-4-methyl-piperidine-1-carboxylate. unl.ptresearchgate.net

This intermediate possesses the same relative stereochemistry as this compound. The acetate group can be readily converted to the hydroxyl group, which is then typically activated for subsequent nucleophilic substitution to introduce the pyrazolopyrimidine moiety of Tofacitinib. The synthesis of Tofacitinib often involves the coupling of a chiral piperidine fragment with the heterocyclic core, and the use of enantiomerically pure building blocks is crucial for an efficient and stereoselective synthesis. google.com

Intermediate Role in Tofacitinib Synthesis
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineKey chiral amine for coupling with the heterocyclic core.
tert-butyl-(3S,4R)-3-hydroxy-4-methyl-piperidine-1-carboxylatePrecursor to the chiral amine, with the hydroxyl group serving as a handle for functionalization.

Building Block for Fentanyl Derivatives and Other Opioid Analogs in Research

Fentanyl and its analogs are potent synthetic opioids characterized by a central 4-anilidopiperidine scaffold. nih.gov The pharmacological properties of fentanyl derivatives can be significantly influenced by the introduction of substituents on the piperidine ring. For instance, the synthesis of 3-methylfentanyl results in a compound with a chiral center at the 3-position of the piperidine ring, leading to stereoisomers with different potencies. nih.gov

In a research context, this compound can serve as a valuable chiral starting material for the synthesis of specific stereoisomers of 3-methylfentanyl analogs. The acetate group can be converted to a hydroxyl group, which can then be transformed into the anilino group required for opioid activity. By starting with a stereochemically defined building block, researchers can synthesize and evaluate the biological activity of individual enantiomers of 3-substituted fentanyl derivatives, which is crucial for understanding their structure-activity relationships (SAR). researchgate.net

Utility in the Synthesis of Kinesin Spindle Protein (KSP) Inhibitor Research Compounds

Kinesin spindle protein (KSP) has emerged as a target for the development of novel anticancer agents. Many KSP inhibitors are complex molecules that often incorporate a heterocyclic core and various substituted side chains. documentsdelivered.comnih.gov The design of potent and selective KSP inhibitors frequently involves the exploration of different substituents and stereochemistries to optimize their binding to the target protein.

While direct use of this compound in the synthesis of known KSP inhibitors is not prominently documented, the 3,4-disubstituted piperidine scaffold is a common motif in medicinal chemistry. In the development of new KSP inhibitors, chiral building blocks like this acetate could be employed to introduce a piperidine moiety with a defined stereochemistry. This would allow researchers to investigate the impact of the piperidine ring conformation and the spatial orientation of its substituents on the inhibitory activity and pharmacokinetic properties of the resulting compounds. nih.gov

Application in Alkaloid Synthesis Research (e.g., Rohitukine Derivatives)

The chromone (B188151) alkaloid Rohitukine and its derivatives have attracted significant interest due to their potential as anticancer agents. The total synthesis of Rohitukine has been a subject of academic research, and these efforts have highlighted the importance of chiral piperidine intermediates. In a reported gram-scale synthesis of Rohitukine and its analogs, a key chiral intermediate is (-)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol. acs.org

This intermediate shares the same (3S,4R) stereochemistry as this compound. The acetate group in the title compound can be viewed as a precursor to the hydroxyl group in the Rohitukine intermediate. The synthesis of this complex natural product relies on the precise stereochemical control offered by such chiral building blocks to construct the final intricate molecular architecture.

Alkaloid/Derivative Key Chiral Intermediate
Rohitukine(-)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol
FlavopiridolDerived from Rohitukine, utilizing the same chiral piperidine core.
IIIM-290A Rohitukine analog, also synthesized from the same key intermediate.

Scaffold for Diversity-Oriented Synthesis (DOS) Libraries for Research Screening

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. nih.govcam.ac.uk The goal of DOS is to efficiently generate a collection of molecules that covers a broad region of chemical space, often by utilizing a common starting material that can be elaborated into a variety of different scaffolds. cam.ac.uk

The this compound, with its defined stereochemistry and multiple functionalization points (the acetate, the secondary amine, and the piperidine ring itself), is an excellent candidate for a starting scaffold in DOS. The acetate can be hydrolyzed to the alcohol, which can then be oxidized or substituted. The secondary amine can be acylated, alkylated, or used in cyclization reactions. The piperidine ring can undergo further transformations, leading to a wide array of different molecular frameworks. The inherent three-dimensionality of the piperidine scaffold is also a desirable feature for DOS libraries, as it allows for the creation of molecules with more complex and drug-like shapes. nih.govresearchgate.net

Development of Novel Methodologies for Piperidine Derivatization and Functionalization

The strategic placement of the methyl and acetate groups in this compound, coupled with its defined stereochemistry, offers a unique handle for chemists to explore novel transformations of the piperidine core. Research in this area has focused on exploiting the inherent reactivity of this intermediate to achieve site-selective and stereocontrolled modifications that would be challenging to accomplish with simpler piperidine precursors.

Recent advancements have demonstrated the utility of this chiral building block in sophisticated catalytic processes, including directed C-H functionalization. By employing specific N-protecting groups and tailored rhodium catalysts, researchers have been able to achieve selective introduction of substituents at various positions on the piperidine ring. For instance, the interplay between the directing group on the nitrogen atom and the chiral catalyst can steer the functionalization to either the C2, C3, or C4 positions, showcasing a high degree of control over the reaction's regioselectivity.

One notable methodology involves the rhodium-catalyzed C-H insertion of donor/acceptor carbenes. The choice of the N-protecting group on the piperidine nitrogen and the specific chiral dirhodium catalyst are critical in determining the site of functionalization. This approach allows for the direct installation of new carbon-carbon bonds with high diastereoselectivity, transforming the initial chiral scaffold into more complex and functionally diverse piperidine analogues.

The development of these methodologies underscores the importance of this compound as more than just a simple chiral precursor. It serves as a foundational element in the design of synthetic strategies that enable the efficient and stereocontrolled construction of highly substituted piperidine derivatives, which are of significant interest for drug discovery and development.

CatalystN-Protecting GroupFunctionalization PositionDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
Rh₂(R-TCPTAD)₄BocC211:193%
Rh₂(R-TPPTTL)₄BsC2>30:152-73%
Rh₂(S-2-Cl-5-BrTPCP)₄α-oxoarylacetylC4--

Future Research Directions and Emerging Avenues in 3s,4r 3 Methylpiperidin 4 Yl Acetate Chemistry

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For a molecule like (3S,4R)-3-Methylpiperidin-4-yl acetate (B1210297), future research would likely focus on improving the sustainability of its synthesis.

Flow Chemistry and Continuous Manufacturing for Research Scale

Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing. d-nb.info Key benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, and improved reproducibility. nih.govalmacgroup.com For the synthesis of (3S,4R)-3-Methylpiperidin-4-yl acetate, a multi-step process could be "telescoped," allowing sequential transformations without isolating intermediates. nih.gov This approach could reduce waste, energy consumption, and manual handling.

Future research could focus on designing a research-scale flow process for the key stereoselective steps in the synthesis of the piperidine (B6355638) ring and its subsequent acetylation. This would involve optimizing parameters such as residence time, temperature, and reagent mixing to maximize yield and stereoselectivity. nih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeaturePotential Benefit
Enhanced Safety Minimized risk when handling potentially hazardous reagents or intermediates by keeping volumes small.
Improved Control Precise control over reaction temperature and time, crucial for stereoselective outcomes. almacgroup.com
Scalability Straightforward scaling from research (gram-scale) to production by running the system for longer or "numbering up" reactors. almacgroup.com
Automation Potential for fully automated synthesis, increasing reproducibility and efficiency. nih.gov

Solvent-Free or Environmentally Benign Reaction Conditions

A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. derpharmachemica.com Research into the synthesis of this compound could explore solvent-free reaction conditions, potentially using methods like grinding solid reactants together or employing microwave irradiation to facilitate the reaction. researchgate.netekb.eg

Alternatively, the replacement of conventional solvents with more environmentally benign options, such as water or supercritical fluids, could be investigated. cmu.edu The use of solid-supported catalysts that can be easily filtered and reused would further contribute to a more sustainable process by reducing waste. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving the precise (3S,4R) stereochemistry of the target molecule is a critical synthetic challenge. Future research will undoubtedly focus on novel catalytic systems to improve efficiency and control over the stereochemical outcome.

Ligand Design for Improved Enantiomeric Control

Asymmetric catalysis often relies on chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. For the synthesis of substituted piperidines, transition metal-catalyzed hydrogenations or cyclizations are common strategies. Future work could involve the computational design and synthesis of novel ligands specifically tailored to the substrates used in the synthesis of this compound. nih.gov The goal would be to develop catalysts that provide higher enantiomeric and diastereomeric ratios, reducing the need for difficult purification steps. nih.gov

Expanding the Scope of Organo- and Biocatalysis

Organocatalysis (using small organic molecules as catalysts) and biocatalysis (using enzymes) are powerful alternatives to metal-based catalysts that often operate under mild, environmentally friendly conditions. researchgate.net

Organocatalysis: Future studies could explore the use of proline derivatives or other chiral amines to catalyze key bond-forming reactions, such as Mannich or Michael reactions, in the construction of the 3-methyl-4-hydroxypiperidine precursor.

Biocatalysis: Enzymes, such as transaminases or lipases, could be employed for highly selective transformations. researchgate.net For instance, a lipase (B570770) could be used for the stereoselective acetylation of a racemic or diastereomeric mixture of 3-methylpiperidin-4-ol, selectively acylating one isomer to allow for easy separation. The discovery of new enzymes or the engineering of existing ones could provide highly efficient and selective routes to the desired (3S,4R) isomer. manchester.ac.ukmanchester.ac.uk

Integration with Machine Learning and AI for Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. ijsetpub.com These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.orgchemrxiv.org

Table 2: Application of AI/ML in the Synthesis of this compound

AI/ML ApplicationPotential Impact
Retrosynthesis Planning Proposing novel and potentially more efficient synthetic pathways to the target molecule. ijsetpub.com
Reaction Condition Optimization Predicting optimal temperature, solvent, catalyst, and concentrations to maximize yield and stereoselectivity. beilstein-journals.org
Yield Prediction Estimating the likely yield of a reaction before it is run, saving time and resources. ijsetpub.com
Automated Synthesis Guiding robotic systems to perform experiments and iteratively improve reaction conditions without human intervention. chemrxiv.org

Unexplored Reactivity and Derivatization Pathways for Advanced Scaffolds

The reactivity of the this compound scaffold is ripe for exploration, offering numerous pathways to novel and complex molecular architectures. The interplay between the secondary amine, the methyl group at the C3 position, and the acetate group at the C4 position, all with a defined stereochemistry, provides a unique platform for developing advanced scaffolds.

Functionalization of the Piperidine Nitrogen:

The secondary amine of the piperidine ring is the most apparent site for derivatization. Standard N-alkylation, N-arylation, and N-acylation reactions can be employed to introduce a wide array of substituents. These modifications can dramatically alter the steric and electronic properties of the molecule, influencing its conformation and reactivity.

Reaction TypeReagents and ConditionsPotential Products
N-AlkylationAlkyl halides, Reductive aminationN-alkylated piperidines
N-ArylationBuchwald-Hartwig aminationN-arylated piperidines
N-AcylationAcyl chlorides, AnhydridesN-acylated piperidines

Modification of the Acetate Group:

The acetate ester at the C4 position is another key functional handle. Hydrolysis of the ester would yield the corresponding alcohol, (3S,4R)-3-methylpiperidin-4-ol, a versatile intermediate for further transformations. This alcohol could be oxidized to the corresponding ketone, 3-methylpiperidin-4-one, or subjected to etherification or the introduction of different ester groups to fine-tune the molecule's properties.

C-H Functionalization of the Piperidine Ring:

Recent advancements in C-H activation and functionalization offer exciting prospects for the direct modification of the piperidine ring. nih.gov Catalytic methods could enable the selective introduction of substituents at various positions, leading to the synthesis of highly complex and diverse piperidine derivatives. The methyl group at C3 could also be a target for selective functionalization.

Ring-Opening and Ring-Restructuring Reactions:

While less common, exploring ring-opening strategies of the piperidine scaffold could lead to novel acyclic or larger heterocyclic systems. Conversely, intramolecular reactions could be designed to form bicyclic structures, significantly increasing the molecular complexity and rigidity of the resulting scaffolds.

Role in Non-Medicinal Academic Applications (e.g., Material Science, Catalysis Research)

Beyond its potential in medicinal chemistry, the unique stereochemistry of this compound makes it an attractive candidate for non-medicinal applications, particularly in material science and catalysis.

Asymmetric Catalysis:

Chiral amines and their derivatives are widely used as organocatalysts and ligands for transition metal catalysts. chemrxiv.orgdicp.ac.cn The defined stereocenters of this compound could be exploited in the development of novel chiral catalysts for asymmetric synthesis. Derivatization of the piperidine nitrogen with a coordinating group could allow it to act as a chiral ligand for various metal-catalyzed reactions, such as asymmetric hydrogenation or C-C bond formation.

Potential Catalytic ApplicationRole of this compound Derivative
Asymmetric HydrogenationChiral ligand for transition metals (e.g., Rhodium, Iridium)
Asymmetric Michael AdditionChiral organocatalyst
Asymmetric Aldol ReactionChiral organocatalyst

Material Science:

Piperidine-containing polymers and materials are gaining interest for various applications, including bioactive films and drug delivery systems. nih.gov The incorporation of this compound or its derivatives into polymer backbones could impart specific chiral properties to the resulting materials. Such materials could find applications in chiral separations, sensing, or as biocompatible materials with specific cell-surface interactions. The potential for creating piperidine-based ionic liquids with chiral properties also presents an intriguing avenue for research.

Q & A

Q. What are the key synthetic routes for (3S,4R)-3-Methylpiperidin-4-yl acetate, and how is stereochemical purity ensured?

Methodological Answer: The compound is synthesized via enzymatic kinetic resolution, a method validated for similar piperidine derivatives. For example, lipases (e.g., CAL-B) in solvents like i-propanol or t-butanol resolve racemic mixtures, yielding the (3S,4R)-enantiomer with >99.7% enantiomeric excess (ee). Chiral HPLC or polarimetry monitors stereochemical purity . X-ray crystallography confirms absolute configuration, as demonstrated for (−)-(3R,4S)-enantiomers in related studies .

Q. What analytical techniques are recommended for structural and purity characterization?

Methodological Answer:

  • NMR Spectroscopy: Assigns stereochemistry using coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations.
  • Single-Crystal X-ray Diffraction: Resolves absolute configuration, critical for validating synthetic routes .
  • HPLC-MS: Quantifies purity and detects impurities at trace levels (<0.1%). Use chiral columns (e.g., Chiralpak AD-H) for enantiomeric separation .

Q. How is the compound stabilized during storage to prevent degradation?

Methodological Answer: Store under inert gas (N2_2 or Ar) at −20°C in amber vials to avoid hydrolysis of the acetate group. Stability studies for analogs show <5% degradation over 6 months under these conditions. Avoid aqueous solvents unless buffered at pH 5–7 .

Advanced Research Questions

Q. How can enantioselectivity in enzymatic synthesis be optimized for industrial-scale production?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., THF) enhance enzyme activity and selectivity. t-Butanol increases enantioselectivity (E > 200) compared to i-propanol (E = 40) .
  • Temperature Control: Reactions at 25–30°C balance enzyme stability and reaction rate.
  • Immobilized Enzymes: Reusable carriers (e.g., EziG™) improve cost-efficiency for large batches .

Q. How do researchers reconcile discrepancies in reaction yields under varying catalytic conditions?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., solvent, temperature, enzyme loading). For example, a 32^2 factorial design identified t-butanol and 30°C as optimal for maximizing ee .
  • Kinetic Modeling: Fit data to Michaelis-Menten or Ping-Pong mechanisms to predict rate-limiting steps.

Q. What strategies are employed to study structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • Analog Synthesis: Modify the acetate group or piperidine ring (e.g., fluorophenyl substitutions) to assess bioactivity shifts. Paroxetine analogs with 4-fluorophenyl groups show enhanced serotonin reuptake inhibition .
  • Molecular Docking: Simulate interactions with target receptors (e.g., serotonin transporter) using software like AutoDock Vina. Compare binding energies of (3S,4R) vs. (3R,4S) enantiomers .

Q. How is metabolic stability evaluated for this compound in preclinical studies?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance. Piperidine derivatives often show moderate stability (t1/2_{1/2} = 30–60 min) due to esterase-mediated hydrolysis .
  • LC-MS/MS Metabolite Identification: Detect primary metabolites (e.g., deacetylated products) using high-resolution mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.